2-(Bromomethyl)-5-(trifluoromethyl)furan
Overview
Description
2-(Bromomethyl)-5-(trifluoromethyl)furan is an organic compound characterized by a furan ring substituted with a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position
Mechanism of Action
Target of Action
It’s known that furan derivatives play a significant role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound is likely to interact with its targets through the trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The trifluoromethyl group is known to participate in various biochemical reactions, including trifluoromethylation of carbon-centered radical intermediates .
Result of Action
Furan derivatives are known to have various biological activities, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)furan typically involves the bromination of 5-(trifluoromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the furan ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield 5-(trifluoromethyl)furan derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-5-(trifluoromethyl)furan, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Scientific Research Applications
2-(Bromomethyl)-5-(trifluoromethyl)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
2-(Chloromethyl)-5-(trifluoromethyl)furan: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
2-(Bromomethyl)-5-(methyl)furan: Similar structure but with a methyl group instead of trifluoromethyl. It may have different physical and chemical properties.
Uniqueness: 2-(Bromomethyl)-5-(trifluoromethyl)furan is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for further chemical modifications, while the trifluoromethyl group imparts stability and lipophilicity. This combination of properties makes the compound particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHVBNGRNNVEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383251 | |
Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-77-4 | |
Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-5-(trifluoromethyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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